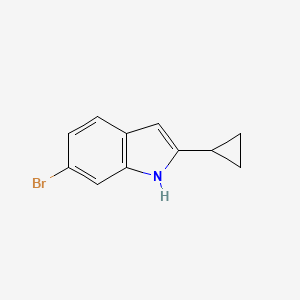
2-(4-methyl-3-nitrophenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methyl-3-nitrophenyl)ethan-1-amine, also known as 2-methyl-3-nitroaniline, is an organic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is used in laboratory experiments to study the structure and function of proteins and other biological molecules.
作用机制
2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline works by binding to specific proteins and other biological molecules. It binds to the active site of enzymes, which modifies their structure and function. It also binds to DNA and RNA, which modifies their structure and function. It binds to cell membranes, which modifies their structure and function. It binds to hormones, which modifies their structure and function. It also binds to drugs, which modifies their structure and function.
Biochemical and Physiological Effects
2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline has a wide range of biochemical and physiological effects. It can inhibit the activity of enzymes, which can lead to changes in the metabolism of cells and tissues. It can also bind to DNA and RNA, which can lead to changes in gene expression. It can bind to cell membranes, which can lead to changes in the transport of molecules across the membrane. It can bind to hormones, which can lead to changes in the regulation of metabolic processes. It can also bind to drugs, which can lead to changes in the pharmacological effects of the drug.
实验室实验的优点和局限性
2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline has several advantages for laboratory experiments. It is relatively inexpensive, and it is easy to synthesize. It is also relatively stable, and it has a long shelf life. Additionally, it is non-toxic, and it does not cause any adverse side effects. However, it has some limitations. It is not very soluble in water, and it has a relatively low binding affinity for proteins and other biological molecules.
未来方向
There are many potential future directions for the use of 2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline in scientific research. It could be used to study the structure and function of proteins and other biological molecules in greater detail. It could also be used to study the effects of drugs on cells and tissues in greater detail. Additionally, it could be used to study the effects of environmental toxins on cells and tissues in greater detail. Finally, it could be used to develop new drugs and therapies for various diseases and disorders.
合成方法
2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline can be synthesized via a three-step process. The first step involves the reaction of 4-methyl-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide to form 4-methyl-3-nitrobenzyl acetoacetate. The second step involves the reaction of 4-methyl-3-nitrobenzyl acetoacetate with thionyl chloride to form 4-methyl-3-nitrobenzyl chloride. Finally, the third step involves the reaction of 4-methyl-3-nitrobenzyl chloride with aniline to form 2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline.
科学研究应用
2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline is used in a variety of laboratory experiments to study the structure and function of proteins and other biological molecules. It is used to study the structure and function of enzymes, to study the structure and function of DNA and RNA, to study the structure and function of cell membranes, and to study the structure and function of hormones. It is also used to study the effects of drugs on cells and tissues, and to study the effects of environmental toxins on cells and tissues.
属性
IUPAC Name |
2-(4-methyl-3-nitrophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-2-3-8(4-5-10)6-9(7)11(12)13/h2-3,6H,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRELZUHBQHNEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-3-nitrophenyl)ethan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B6618833.png)





![2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B6618891.png)




